![molecular formula C18H18N4O2S B3726302 2-ethoxy-6-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B3726302.png)

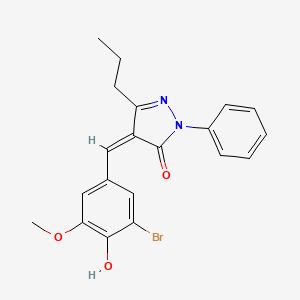

2-ethoxy-6-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

Vue d'ensemble

Description

This compound is a heterocyclic Schiff base ligand . It has a linear formula of C18H18N4O3S and a molecular weight of 370.433 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The compound can be synthesized by the condensation of 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol with salicylaldehyde derivatives in a 1:1 molar ratio . The synthesized Schiff base ligands can then be complexed with Co (II), Ni (II), Cu (II), Zn (II) metal ions .Molecular Structure Analysis

The structure of the compound was elucidated with the help of various spectral and physicochemical techniques . Spectroscopic data confirm the tridentate nature of ligands which coordinate to the metal via deprotonated oxygen, azomethine nitrogen, and thiol sulfur .Chemical Reactions Analysis

The compound shows non-electrolytic nature as indicated by conductivity data . It forms complexes with Co (II), Ni (II), Cu (II), Zn (II) metal ions .Physical And Chemical Properties Analysis

The compound is pale yellow in color . It has a melting point of 94–96 °C and a conductivity of 14.09 Ohm −1 cm 2 mol −1 in DMF . The analytical calculation for C 17 H 16 N 4 O 3 S (%) is C: 57.29, H: 4.52, N: 15.72 .Applications De Recherche Scientifique

- AKOS001003819 possesses antioxidant properties due to its phenolic structure. It scavenges free radicals, protecting cells from oxidative damage. Researchers explore its potential in preventing age-related diseases, such as neurodegenerative disorders and cardiovascular conditions .

- The triazole moiety in AKOS001003819 contributes to its antifungal activity. Studies investigate its effectiveness against fungal pathogens, including Candida species and dermatophytes. It may find applications in treating fungal infections .

- AKOS001003819 exhibits anti-inflammatory properties by modulating cytokines and inhibiting inflammatory pathways. Researchers explore its potential in managing chronic inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease .

- The thiol group in AKOS001003819 allows it to chelate metal ions. Researchers study its ability to bind to toxic metals (e.g., mercury, lead) and remove them from biological systems. Applications include heavy metal detoxification and environmental remediation .

- Preliminary studies suggest that AKOS001003819 may inhibit cancer cell growth. Researchers investigate its effects on specific cancer types, such as breast, lung, or colon cancer. Mechanisms include apoptosis induction and cell cycle arrest .

- AKOS001003819’s UV-absorbing properties make it a potential ingredient in sunscreens and photoprotective formulations. Researchers explore its role in preventing UV-induced skin damage and skin aging .

Antioxidant Activity

Antifungal Agent

Anti-Inflammatory Effects

Metal Chelation

Anticancer Potential

Photoprotective Agent

Mécanisme D'action

The compound and its complexes were evaluated for their in-vitro antimicrobial activity against four pathogenic bacterial strains and two pathogenic fungal strains . The anticancer activity of all the synthesized compounds was evaluated against human carcinoma cell lines i.e. HCT-116, DU145, and A549 using MTT assay . Molecular docking studies were performed to rationalize the preferred modes of interaction of most potent compounds with the active site of human EGFR protein (PDB id: 5XGM) .

Safety and Hazards

Propriétés

IUPAC Name |

4-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-3-24-15-10-6-8-13(16(15)23)11-19-22-17(20-21-18(22)25)14-9-5-4-7-12(14)2/h4-11,23H,3H2,1-2H3,(H,21,25)/b19-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMUGCRLGCUCQW-YBFXNURJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-6-((E)-{[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-({5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-2-chlorobenzoic acid](/img/structure/B3726224.png)

![ethyl 5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3726230.png)

![2-[(4-hydroxy-1-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B3726231.png)

![2-[(4-methylphenyl)amino]-8-(propoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B3726239.png)

![N-(4-{2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio]acetyl}phenyl)acetamide](/img/structure/B3726249.png)

![2-allyl-6-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B3726250.png)

![2-ethoxy-6-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B3726252.png)

![5-[(2-methyl-5-nitro-1H-indol-3-yl)methylene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3726253.png)

![2-benzoyl-3-[(2-hydroxyethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B3726258.png)

![2-bromo-4-({[3-mercapto-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B3726269.png)

![methyl {5-[(2-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B3726286.png)

![1-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol](/img/structure/B3726297.png)